Voriconazole-13C3,d3 is a stable isotope-labeled derivative of voriconazole, an antifungal medication widely used to treat serious fungal infections, particularly in immunocompromised patients. Voriconazole functions primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, through the inhibition of cytochrome P450-dependent enzymes. The compound is classified as a triazole antifungal agent and is effective against a variety of fungal pathogens, including Candida species and Aspergillus species.
Voriconazole-13C3,d3 is synthesized from voriconazole, which is commercially available from various chemical suppliers. The stable isotope-labeled versions are typically produced for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
Voriconazole-13C3,d3 is classified as:
The synthesis of voriconazole-13C3,d3 involves the incorporation of stable isotopes into the voriconazole molecule. The general synthetic route includes several steps:
Technical details regarding specific solvents and reaction conditions are often proprietary but typically involve organic solvents like dichloromethane or ethanol under controlled temperatures to facilitate the reaction while minimizing degradation of sensitive functional groups .
Voriconazole-13C3,d3 retains the core structure of voriconazole with modifications for isotopic labeling. Its molecular structure can be represented as follows:
The isotopic labeling introduces three carbon atoms labeled with and three hydrogen atoms replaced with deuterium ().
Key structural data include:
Voriconazole-13C3,d3 participates in similar chemical reactions as voriconazole due to its structural similarity. Notable reactions include:
Technical details about these reactions often involve specific conditions such as pH levels and temperature ranges that optimize yield and minimize side reactions.
Voriconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in ergosterol biosynthesis. This inhibition leads to:
Pharmacological studies indicate that voriconazole has a broad spectrum of activity against various fungi, with minimum inhibitory concentrations varying based on the species targeted.
Key physical properties include:
Chemical properties relevant to voriconazole-13C3,d3 include:
Relevant data from analyses indicate that the compound maintains similar stability profiles as its non-labeled counterpart .
Voriconazole-13C3,d3 is primarily utilized in research applications such as:
These applications enhance our understanding of drug behavior in biological systems and contribute significantly to antifungal pharmacotherapy research .
The development of stable isotope-labeled voriconazole analogues follows core principles aimed at preserving bioactivity while enabling precise quantification. Deuterium (d3) labeling typically replaces hydrogen atoms at metabolically stable sites (e.g., methyl groups), minimizing kinetic isotope effects that could alter drug metabolism. In contrast, 13C3 labeling targets the triazole ring or fluoropyrimidine backbone, maintaining identical molecular geometry and polarity to the native compound. These design choices ensure that labeled analogues co-elute with unlabeled voriconazole during chromatography while providing distinct mass transitions for mass spectrometry detection [3] [6].
Table 1: Labeling Strategies for Voriconazole Analogues
Isotope Type | Common Positions | Molecular Weight Shift | Primary Application |
---|---|---|---|
d3 | Methyl groups (+CD3) | +3 Da | Internal standard for LC-MS/MS |
13C3 | Triazole ring | +3 Da | Metabolic flux studies |
d3 + 13C3 | Multiple sites | +6 Da | High-precision pharmacokinetics |
The selection of labeling sites balances synthetic feasibility with analytical performance. For voriconazole, deuterium labeling at the 1,2,3 positions of the propanol moiety (Voriconazole-d3) provides sufficient mass shift without introducing steric alterations. When combined with 13C3 labeling in the fluoropyrimidine ring (Voriconazole-13C3,d3), the resulting +6 Da mass shift eliminates isobaric interference in multiplexed assays analyzing structurally similar azoles [3] [4]. This design enables simultaneous quantification of voriconazole and its N-oxide metabolite during therapeutic drug monitoring [3].
Synthesis of Voriconazole-d3 employs deuterated precursors in the final catalytic reduction step. The key intermediate 6-(1-d3-methyl)-4-(4-methylsulfonylphenyl)-5-fluoropyrimidine undergoes nucleophilic addition with 1H-1,2,4-triazole, followed by chiral resolution to isolate the active (2R,3S) enantiomer [4] [6]. The d3 labeling typically targets the propanol side chain, where deuterium incorporation exceeds 98% atom purity in commercial reference standards [4].
For Voriconazole-13C3,d3, synthetic challenges include:
Reaction Scheme: Voriconazole-13C3,d3 Synthesis
*<sup>13</sup>*C<sub>3</sub>-Triazole precursor + *d*<sub>3</sub>-Fluoropyrimidine ↓ Pd/C catalyst Intermediate diol ↓ Chiral resolution (2*R*,3*S*)-Voriconazole-*<sup>13</sup>*C<sub>3</sub>,*d*<sub>3</sub> (Overall yield: 15-22%)
The limited synthetic yield (typically <25%) reflects purification challenges in removing isotopic impurities, particularly partially labeled species that compromise analytical accuracy [6].
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6